1-(8-Methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
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Description
This compound, also known as DIMN, is an androgen receptor (AR) antagonist . It is an anti-androgen that effectively suppresses the growth of both androgen-dependent (LNCaP) and androgen-independent prostate cancer cell lines (C4-2 and CWR22rv) that express AR .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1 (2H)-one derivatives, which is a bioactive natural scaffold for this compound, has been achieved using the Castagnoli–Cushman reaction .Chemical Reactions Analysis
The compound is a part of the 3,4-dihydroisoquinolin-1 (2H)-one derivatives, which have been synthesized using the Castagnoli–Cushman reaction . This reaction is a key step in the synthesis of these derivatives.Physical and Chemical Properties Analysis
The compound is a white to beige powder that is soluble in DMSO at 10 mg/mL . It has an assay of ≥98% (HPLC) and should be stored at a temperature of 2-8°C .Mechanism of Action
Future Directions
The compound has shown potential in the treatment of type II diabetes mellitus . It acts as a positive allosteric modulator of receptors such as GLP1, GIP, and glucagon . This suggests that it could have potential applications in the treatment of other diseases as well, but more research is needed to fully understand its capabilities and potential uses.
Properties
IUPAC Name |
1-(8-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-13(15)14-8-7-10-5-4-6-12(16-2)11(10)9-14/h3-6H,1,7-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYBUVXXPVJVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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